molecular formula C17H19N3O B4752295 2,5-dimethyl-3-phenyl-6-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one

2,5-dimethyl-3-phenyl-6-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B4752295
M. Wt: 281.35 g/mol
InChI Key: LOMLEQQOPFRFOR-UHFFFAOYSA-N
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Description

2,5-Dimethyl-3-phenyl-6-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound features a fused ring system combining pyrazole and pyrimidine rings, which contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dimethyl-3-phenyl-6-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of 3-phenyl-1-propyl-1H-pyrazole-5-carbaldehyde with 2,4-pentanedione in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an ethanol solvent at reflux temperature for several hours to ensure complete cyclization and formation of the desired product.

Industrial Production Methods: For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This can involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the compound in high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction of the carbonyl group in the pyrimidinone ring can yield the corresponding alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products:

    Oxidation: Formation of 2,5-dimethyl-3-phenyl-6-propylpyrazolo[1,5-a]pyrimidin-7-one-4-carboxylic acid.

    Reduction: Formation of 2,5-dimethyl-3-phenyl-6-propylpyrazolo[1,5-a]pyrimidin-7(4H)-ol.

    Substitution: Formation of halogenated derivatives such as 2,5-dimethyl-3-(4-bromophenyl)-6-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases involved in cell signaling pathways.

    Medicine: Explored for its anticancer properties, showing activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

    Industry: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The compound exerts its effects primarily through interaction with molecular targets such as enzymes and receptors. For instance, its anticancer activity is attributed to the inhibition of specific kinases, leading to disruption of cell signaling pathways that regulate cell growth and survival. The compound may also induce apoptosis by activating caspases and other pro-apoptotic proteins.

Comparison with Similar Compounds

    2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one: Lacks the propyl group, which may affect its biological activity and solubility.

    3-Phenyl-6-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one: Lacks the dimethyl groups, potentially altering its reactivity and interaction with molecular targets.

    2,5-Dimethyl-6-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one: Lacks the phenyl group, which may influence its binding affinity and specificity.

Uniqueness: The presence of both methyl and propyl groups, along with the phenyl ring, contributes to the unique chemical and biological properties of 2,5-dimethyl-3-phenyl-6-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one. These substituents can enhance its solubility, stability, and interaction with specific molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2,5-dimethyl-3-phenyl-6-propyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c1-4-8-14-11(2)18-16-15(13-9-6-5-7-10-13)12(3)19-20(16)17(14)21/h5-7,9-10,19H,4,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOMLEQQOPFRFOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N=C2C(=C(NN2C1=O)C)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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